8-Carbamoylnaphthalene-1-carboxylic acid
CAS No.: 5811-88-1
Cat. No.: VC2334081
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5811-88-1 |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | 8-carbamoylnaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) |
| Standard InChI Key | GRVIMBYDMARKEZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O |
Introduction
8-Carbamoylnaphthalene-1-carboxylic acid, also known as 8-carboxynaphthalene-1-carboxamide, is a complex organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.208 g/mol . This compound is a derivative of naphthalene, featuring both a carboxamide and a carboxylic acid functional group, which contributes to its unique chemical properties.
Chemical Identifiers Table
| Identifier | Value |
|---|---|
| CAS | 5811-88-1 |
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.208 g/mol |
| InChI Key | GRVIMBYDMARKEZ-UHFFFAOYSA-N |
| PubChem CID | 2777172 |
| SMILES | C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O |
Synonyms and Related Compounds
8-Carbamoylnaphthalene-1-carboxylic acid is also known by several synonyms, including 8-aminocarbonyl-1-naphthoic acid, 8-carboxynaphthalene-1-carboxamide, and 1,8-naphthalenedicarboxylic imide . These names reflect its structural features and functional groups.
Chemical Relevance and Applications
While specific applications of 8-carbamoylnaphthalene-1-carboxylic acid are not widely documented, compounds with similar structures are often used in organic synthesis and as intermediates in the production of pharmaceuticals and other organic materials. The presence of both carboxylic acid and carboxamide groups makes it a versatile building block for further chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume